benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, carbamate, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of protecting groups for amines, such as the t-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions . The synthesis typically starts with the protection of the amine groups, followed by the formation of the carbamate linkage through reactions with carbon dioxide and halides in the presence of cesium carbonate and TBAI .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide and carbamate groups can be reduced to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide group may produce primary amines.
Scientific Research Applications
Benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting biochemical pathways and cellular processes. The presence of multiple functional groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(hydroxymethyl) carbamate: Similar in structure but with a hydroxymethyl group instead of the complex side chain.
N-Boc protected amines: Commonly used in peptide synthesis and share the carbamate functional group.
Uniqueness
The uniqueness of benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C43H52N4O7 |
---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C43H52N4O7/c1-29(2)37(46-42(51)53-27-33-21-13-7-14-22-33)40(49)44-35(25-31-17-9-5-10-18-31)39(48)36(26-32-19-11-6-12-20-32)45-41(50)38(30(3)4)47-43(52)54-28-34-23-15-8-16-24-34/h5-24,29-30,35-39,48H,25-28H2,1-4H3,(H,44,49)(H,45,50)(H,46,51)(H,47,52) |
InChI Key |
GEANBHANAKKWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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